2,5-Diacetylcyclopentanone

Description

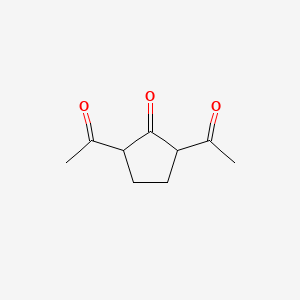

Structure

3D Structure

Properties

IUPAC Name |

2,5-diacetylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-5(10)7-3-4-8(6(2)11)9(7)12/h7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLASDIPTJBGRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(C1=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80702777 | |

| Record name | 2,5-Diacetylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18341-51-0 | |

| Record name | 2,5-Diacetylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Diacetylcyclopentanone

Direct Synthesis Approaches

Direct synthesis methods aim to introduce two acetyl groups onto the cyclopentanone (B42830) skeleton in a limited number of steps. These approaches are often favored for their atom economy and potentially streamlined processes.

Electrophilic Substitution at Alpha-Positions of Cyclopentanone

The introduction of acetyl groups at the α-positions of cyclopentanone can be achieved through electrophilic substitution reactions, most notably via acylation. This typically involves the reaction of cyclopentanone with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a catalyst. The reaction proceeds through the formation of an enol or enolate intermediate of cyclopentanone, which then acts as a nucleophile, attacking the electrophilic acetyl source.

A common method for the acetylation of ketones is a procedure utilizing boron trifluoride as a catalyst. orgsyn.org In this process, the ketone is first converted to its enol acetate (B1210297) with acetic anhydride. Subsequent acetylation of the enol acetate, catalyzed by boron trifluoride, leads to the formation of the β-diketone. orgsyn.org While this method has been successfully applied to cyclopentanone to produce 2-acetylcyclopentanone (B155173) in high yield, achieving di-substitution at the 2 and 5 positions requires sequential acylations under specific conditions. orgsyn.org The initial mono-acylation makes the introduction of a second acetyl group more challenging due to steric and electronic factors.

The synthesis of the mono-acylated product, 2-acetylcyclopentanone, has been reported with an 80% yield from cyclopentanone. orgsyn.org The subsequent acylation to yield 2,5-diacetylcyclopentanone is a plausible extension of this methodology, though it requires careful control of reaction conditions to favor the desired disubstituted product.

| Reactant | Acylating Agent | Catalyst | Product | Yield |

| Cyclopentanone | Acetic Anhydride | Boron Trifluoride | 2-Acetylcyclopentanone | 80% orgsyn.org |

Condensation Reactions for Diacylation

Condensation reactions, such as the Claisen condensation, represent a fundamental approach for the formation of β-dicarbonyl compounds. bohrium.com In the context of synthesizing this compound, this would involve the reaction of cyclopentanone enolates with an acetylating agent. The classical Claisen condensation typically involves the reaction between an ester and a ketone or another ester in the presence of a strong base. bohrium.com

For the diacylation of cyclopentanone, a stepwise approach is generally necessary. The first acylation yields 2-acetylcyclopentanone. A second deprotonation at the opposite α-position (C-5) would generate a new enolate, which could then react with another equivalent of the acylating agent. The choice of base and reaction conditions is critical to control the regioselectivity of the second acylation and to prevent side reactions, such as self-condensation of the starting ketone.

Catalytic Strategies in this compound Synthesis

Various catalytic systems can be employed to facilitate the synthesis of this compound. Lewis acids like boron trifluoride and aluminum chloride are commonly used to activate the acylating agent in electrophilic substitution reactions. orgsyn.org Metal complex catalysis has also gained attention in the synthesis of β-diketones, often involving a Claisen-type condensation as the final step. researchgate.net

In a related context, photocatalysis has been explored for the regioselective functionalization of cyclopentanone. For instance, tetrabutylammonium (B224687) decatungstate (TBADT) has been used as a photocatalyst for the β-acylation of cyclopentanone, demonstrating the possibility of activating specific C-H bonds under mild conditions. rsc.orgrsc.org While this specific methodology leads to β-functionalization rather than α,α'-diacylation, it highlights the potential of modern catalytic methods to control reactivity on the cyclopentanone ring.

Indirect Synthetic Pathways and Precursor Chemistry

Indirect methods involve the construction of the this compound framework through a multi-step sequence, often starting from precursors that are more readily functionalized or that offer better control over stereochemistry and regiochemistry.

Multi-step Syntheses Involving Cyclopentanone Intermediates

A plausible multi-step synthesis could start from a precursor like cyclopentane-1,3-dione. This dione (B5365651) can be synthesized from furfuryl alcohol via a Piancatelli rearrangement to 4-hydroxycyclopent-2-enone, followed by isomerization. rsc.orginnosyn.com Cyclopentane-1,3-dione could then potentially be alkylated or acylated at the 2- and 4-positions, followed by further transformations to arrive at this compound. However, controlling the regioselectivity of these additions would be a significant challenge.

Another conceptual approach involves the ring-closing metathesis of a suitably substituted acyclic precursor to form the cyclopentanone ring with the acetyl groups or their precursors already in place.

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound is fraught with challenges of chemoselectivity and regioselectivity.

Regioselectivity: The primary challenge in the direct diacylation of cyclopentanone is achieving the desired 2,5-substitution pattern over the alternative 2,2-disubstitution. After the first acylation to form 2-acetylcyclopentanone, the remaining α-protons at the 2- and 5-positions have different acidities. The protons at the 5-position are generally more accessible for deprotonation by a base, leading to the formation of the 2,5-disubstituted product. However, under certain conditions, deprotonation at the 2-position can occur, leading to the 2,2-diacetylated product. The choice of base, solvent, and temperature can influence this regiochemical outcome. For instance, the use of a bulky base might favor deprotonation at the less sterically hindered 5-position.

Chemoselectivity: During condensation reactions, self-condensation of cyclopentanone can compete with the desired acylation reaction. This can be minimized by using a strong, non-nucleophilic base to pre-form the enolate of cyclopentanone before the addition of the acylating agent. Furthermore, the product, this compound, itself has acidic protons and can potentially undergo further reactions if the conditions are not carefully controlled.

Reactivity and Reaction Mechanisms of 2,5 Diacetylcyclopentanone

Enolization and Tautomerism Studies

Like other 1,3-dicarbonyl compounds, 2,5-diacetylcyclopentanone exists in a dynamic equilibrium between its keto and enol tautomeric forms. fiveable.meorgoreview.com This keto-enol tautomerism is a fundamental aspect of its reactivity, as the enol form is a key nucleophilic species. The equilibrium position is influenced by various factors, including the solvent and the presence of substituents. nih.gov

The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen, as well as by conjugation of the carbon-carbon double bond with the remaining carbonyl group. orgoreview.com In cyclic β-dicarbonyl compounds, the keto tautomer is forced to have more nearly parallel carbonyl groups, which can result in a larger dipole moment compared to the acyclic counterparts. missouri.edu The relative stability of the keto and enol forms can be studied using techniques like nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Nucleophilic and Electrophilic Reactivity at Carbonyl and Alpha-Positions

The chemical reactivity of this compound is characterized by both nucleophilic and electrophilic behavior at different sites within the molecule.

Nucleophilic Reactivity: The α-hydrogens, located on the carbon atom between the two carbonyl groups, are significantly acidic due to the electron-withdrawing effect of the adjacent carbonyls. libretexts.org This increased acidity facilitates the formation of a resonance-stabilized enolate ion upon deprotonation by a base. libretexts.org This enolate is a potent nucleophile and can participate in a variety of reactions, including alkylation and condensation reactions. The enol form itself can also act as a nucleophile. fiveable.me

Electrophilic Reactivity: The carbonyl carbons of the acetyl groups and the cyclopentanone (B42830) ring are electrophilic centers. youtube.com They are susceptible to attack by nucleophiles. The electron-withdrawing nature of the carbonyl groups makes the carbon atoms electron-deficient and thus attractive to electron-rich species. libretexts.orgallen.in

Interactive Table: Reactive Sites in this compound

| Site | Type of Reactivity | Reacting Species |

| α-Carbon | Nucleophilic | Enolate ion |

| Carbonyl Carbon | Electrophilic | Nucleophiles |

| Carbonyl Oxygen | Nucleophilic | Protons, Lewis acids |

Cycloaddition Reactions Involving the Cyclopentanone Core

The cyclopentanone ring system can participate in various cycloaddition reactions, which are powerful methods for constructing cyclic and polycyclic structures. While specific studies on this compound are not abundant in the provided search results, the reactivity of related cyclopentanone derivatives provides insight into potential transformations.

For instance, dihalo-substituted cyclopentanones can react with dienes in the presence of a base to form [4+3] cycloadducts. thieme-connect.com These reactions proceed through the formation of cyclopentenyl oxyallylic cations. thieme-connect.com Furthermore, Lewis acid-catalyzed [3+2] cycloadditions of donor-acceptor cyclopropanes with ketenes provide a route to cyclopentanone products. rsc.orgdigitellinc.com The Diels-Alder reaction, a [4+2] cycloaddition, is another important transformation for cyclic ketones. researchgate.netresearchgate.netrsc.org The reactivity of the dienophile in such reactions can be influenced by ring strain, with more strained systems like cyclobutenone being more reactive than cyclopentenone. nih.gov

Condensation Reactions with Bifunctional Reagents

The presence of two reactive carbonyl groups and acidic α-hydrogens makes this compound an ideal substrate for condensation reactions with bifunctional reagents. These reactions are widely used for the synthesis of various heterocyclic compounds. ekb.egmdpi.comorganic-chemistry.orgrsc.orgresearchgate.net

For example, condensation with hydrazines can lead to the formation of pyridazine (B1198779) derivatives. Reactions with ureas or thioureas in the presence of an aldehyde can yield pyrimidine (B1678525) or thiazine (B8601807) derivatives. nih.gov The Knoevenagel condensation, a variant of the aldol (B89426) condensation, involves the reaction of an active methylene (B1212753) compound, such as a β-dicarbonyl, with an aldehyde or ketone, often catalyzed by an amine base. utdallas.edu

Rearrangement Reactions and Associated Mechanisms

This compound and its derivatives can potentially undergo various rearrangement reactions, which involve the migration of an atom or group within the molecule. mvpsvktcollege.ac.in While specific examples for this exact compound are not detailed in the search results, several rearrangement reactions are characteristic of ketones and dicarbonyl compounds.

Favorskii Rearrangement: This reaction involves the rearrangement of α-haloketones in the presence of a base to form carboxylic acid derivatives, often proceeding through a cyclopropanone (B1606653) intermediate. msu.edu

Beckmann Rearrangement: This reaction converts an oxime into an amide under acidic conditions. libretexts.org For unsymmetrical ketones, the stereochemistry of the oxime determines which group migrates. mvpsvktcollege.ac.in

Wolff Rearrangement: This reaction is a key step in the Arndt-Eistert synthesis and involves the conversion of an α-diazoketone into a ketene, which can then be trapped by a nucleophile. libretexts.org

Sigmatropic Rearrangements: These are pericyclic reactions where a σ-bond migrates across a π-system. wikipedia.org The Cope and Claisen rearrangements are well-known fiveable.mefiveable.me sigmatropic shifts. masterorganicchemistry.com

Mechanistic Elucidation Methodologies

Understanding the mechanisms of the reactions involving this compound requires a combination of experimental and computational techniques.

Kinetic Analysis and Rate Law Determination

Kinetic studies are crucial for elucidating reaction mechanisms by providing information about the rate of a reaction and its dependence on the concentration of reactants. cdnsciencepub.comacs.orgmdpi.comiiste.orgacs.org

The rate law for a reaction is an equation that relates the reaction rate to the concentrations of the reactants. physicsandmathstutor.comphysicsandmathstutor.com The order of a reaction with respect to a particular reactant indicates how the rate is affected by a change in the concentration of that reactant. Reaction orders are determined experimentally by methods such as the initial rates method or by analyzing concentration-time graphs. physicsandmathstutor.comphysicsandmathstutor.comgoogle.com

For a hypothetical reaction: A + B → Products

The rate law is expressed as: Rate = k[A]^m[B]^n

where:

k is the rate constant.

[A] and [B] are the molar concentrations of the reactants.

m and n are the reaction orders with respect to A and B, respectively.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates is crucial for validating proposed mechanistic pathways. For a compound like this compound, which readily undergoes keto-enol tautomerism, spectroscopic techniques are vital for identifying and characterizing the transient enol, enolate, or other complex intermediates that form during a reaction. fiveable.menanalysis.com Key spectroscopic methods employed for this purpose include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful, non-invasive tools for monitoring reactions in situ. The interconversion between the keto and enol forms of this compound can be readily observed. nanalysis.com The enol form is characterized by the appearance of a hydroxyl (-OH) proton signal and vinyl proton signals in the ¹H NMR spectrum, which are absent in the keto form. Similarly, the ¹³C NMR spectrum of the enol tautomer will show signals for sp²-hybridized carbons of the C=C double bond, which differ from the sp³-hybridized α-carbon signals of the keto form. mdpi.comnih.gov

In reactions involving the formation of more complex intermediates, such as organometallic complexes, NMR provides detailed structural information. For instance, in a study on the reaction of a β-keto ester with a zinc carbenoid, ¹H and ¹³C NMR were used to confirm the formation of a carbon-bound zinc organometallic intermediate. nih.gov The downfield shift of the ketone and ester carbonyl resonances in the ¹³C NMR spectrum provided clear evidence of complexation with the Zn²⁺ species. nih.gov

Infrared (IR) Spectroscopy: Time-resolved or in-situ IR spectroscopy can track the progress of a reaction by monitoring the characteristic vibrational frequencies of functional groups. numberanalytics.com The strong carbonyl (C=O) stretching band of the ketone groups in this compound (typically 1700-1750 cm⁻¹) is a key diagnostic peak. masterorganicchemistry.com Formation of an enol intermediate would be indicated by the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=C stretching band (around 1600-1650 cm⁻¹), concurrent with a decrease in the intensity of the original C=O band. mdpi.commasterorganicchemistry.com In some cases, intermediates like ketenimines, which can form in reactions with isocyanides, exhibit strong and characteristic absorption bands (around 2050 cm⁻¹) that are easily detectable by IR spectroscopy. scielo.org.mx

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally sensitive for detecting charged or easily ionizable reaction intermediates, even at very low concentrations. rsc.org For reactions of 1,3-dicarbonyls, labile intermediates can be detected by forming complexes with metal ions, such as Fe(II), which stabilizes them enough for mass analysis. nih.gov This technique has been used to identify a wide range of intermediates in the Maillard reaction, including osones and their Schiff bases. nih.gov By coupling MS with ion mobility spectrometry (IMS-MS), it is possible to separate and identify isomeric intermediates, providing an even deeper level of mechanistic detail. rsc.org

| Intermediate Type | Spectroscopic Technique | Key Spectroscopic Feature | Typical Range/Value | Reference |

|---|---|---|---|---|

| Enol Tautomer | ¹H NMR | Enolic -OH Proton | δ 10-16 ppm | nanalysis.com |

| Enol Tautomer | ¹³C NMR | Enolic C=C Carbons | δ 90-160 ppm | mdpi.com |

| Enol Tautomer | IR Spectroscopy | O-H Stretch (broad) | 3200-3600 cm⁻¹ | masterorganicchemistry.com |

| Enol Tautomer | IR Spectroscopy | C=C Stretch | 1600-1650 cm⁻¹ | mdpi.com |

| Enolate Anion | ¹³C NMR | Deprotonated α-Carbon | Upfield shift vs. keto form | nih.gov |

| Metal Complex (e.g., Zn²⁺) | ¹³C NMR | Complexed C=O Carbon | Downfield shift (e.g., >200 ppm) | nih.gov |

| Charged Intermediates | ESI-MS | Molecular Ion Peak (m/z) | Varies with intermediate structure | rsc.orgnih.gov |

Isotopic Labeling Studies

Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. nih.gov By replacing an atom (e.g., ¹H or ¹²C) with its heavier, stable isotope (e.g., ²H/Deuterium (B1214612) or ¹³C), chemists can follow the labeled atom's position in intermediates and final products, providing unambiguous evidence for bond-forming and bond-breaking steps.

Deuterium (²H) Labeling: Deuterium labeling is frequently used to probe mechanisms involving proton transfer, a common step in the reactions of 1,3-dicarbonyls due to their acidic α-hydrogens. For example, in the study of a tandem chain extension-aldol reaction of β-keto esters, deuterium labeling was used to assign signals in the ¹H NMR spectrum of the proposed zinc organometallic intermediate, confirming its structure. nih.gov Observing the incorporation or exchange of deuterium at specific sites can confirm the involvement of enol or enolate intermediates and pinpoint which protons are removed or added during the reaction sequence. nih.gov Furthermore, the substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the reaction rate changes. A significant KIE provides strong evidence that the breaking of that specific C-H bond is part of the rate-determining step of the reaction. beilstein-journals.org

Carbon-13 (¹³C) Labeling: ¹³C labeling is instrumental in tracking the rearrangement of carbon skeletons. In studies of complex transformations like the Maillard reaction, ¹³C-labeled glucose has been used to determine the origin of the carbon atoms in various degradation products, including acetic acid formed via a β-dicarbonyl cleavage mechanism. researchgate.net For this compound, a reaction could be performed using starting material selectively labeled with ¹³C at one of the acetyl carbonyl carbons. The position of the ¹³C label in the final product, as determined by ¹³C NMR or mass spectrometry, would provide conclusive proof of the proposed carbon-carbon bond formation or cleavage events. nih.govresearchgate.net Isotope labeling coupled with ESI-MS/MS analysis is particularly powerful, as it can confirm the elemental composition and structure of detected intermediates. nih.gov

| Isotope Used | Purpose of Labeling | Analytical Technique | Information Gained | Reference |

|---|---|---|---|---|

| Deuterium (²H) | Trace proton transfer steps | NMR Spectroscopy | Confirmation of enolate formation, assignment of intermediate structures | nih.gov |

| Deuterium (²H) | Determine kinetic isotope effect (KIE) | Reaction Kinetics Monitoring | Identification of C-H bond cleavage in the rate-determining step | beilstein-journals.org |

| Carbon-13 (¹³C) | Trace carbon backbone | NMR & Mass Spectrometry | Elucidation of fragmentation and rearrangement pathways | nih.govresearchgate.net |

| Carbon-13 (¹³C) & Nitrogen-15 (¹⁵N) | Confirm composition of intermediates | ESI-MS/MS | Verification of structures of complex intermediates (e.g., in Maillard reaction) | nih.gov |

Derivatives of 2,5 Diacetylcyclopentanone: Synthesis and Structural Aspects

Synthesis of Substituted 2,5-Diacetylcyclopentanone Analogs

The synthesis of substituted cyclopentanone (B42830) cores is a well-established area of organic chemistry, with numerous strategies developed to afford a variety of structural motifs. These methods can be adapted for the preparation of analogs of this compound, introducing diverse functionalities onto the cyclopentane (B165970) ring.

Methodologies for synthesizing substituted cyclopentanones often rely on cyclization or annulation reactions. Organocatalytic cascade reactions, for instance, have emerged as powerful tools. The double Michael addition of α,β-unsaturated aldehydes with β-keto esters, catalyzed by chiral amines like O-TMS-protected diphenylprolinol, can produce highly functionalized cyclopentanones with excellent control over stereochemistry, creating up to four contiguous stereocenters in a single step. acs.org Another sophisticated approach involves the use of N-heterocyclic carbenes (NHCs) as catalysts. NHC-catalyzed annulation of enals can lead to the formation of 3,4-disubstituted cyclopentanones. nih.gov

Furthermore, cycloaddition reactions provide a direct route to the cyclopentanone framework. A notable example is the [3+2] cycloaddition between donor-acceptor cyclopropanes and ketenes, which can be catalyzed by dual Lewis acidic systems to yield enantioenriched cyclopentanones. digitellinc.com These established methods offer a blueprint for the synthesis of this compound analogs bearing substituents at various positions on the cyclopentane ring, thereby tuning their steric and electronic properties for further applications.

Table 1: Selected Synthetic Methodologies for Substituted Cyclopentanones

| Methodology | Key Reagents/Catalysts | Type of Product | Key Features |

| Double Michael Addition | α,β-Unsaturated aldehydes, β-keto esters, Chiral amine catalysts (e.g., protected prolinol) | Polysubstituted cyclopentanones | High stereocontrol, formation of multiple stereocenters. acs.org |

| NHC-Catalyzed Annulation | Enals, N-Heterocyclic Carbene (NHC) catalysts, Oxidants | Disubstituted cyclopentanones | Dimerization or cross-reaction of enals. nih.gov |

| [3+2] Cycloaddition | Donor-acceptor cyclopropanes, Ketenes, Lewis acid catalysts | Diversely substituted cyclopentanones | Access to enantioenriched products. digitellinc.com |

| Intramolecular Cyclization | Ynones, Cyanoacrylates, Silver nitrate (B79036) (AgNO₃), DBU | Functionalized cyclopentanones | Mild reaction conditions. researchgate.net |

Formation of Heterocyclic Compounds from this compound

The 1,4-dicarbonyl moiety of this compound is a classic precursor for the synthesis of various six-membered heterocyclic compounds. The reaction with hydrazine (B178648) or its derivatives is a prominent example, leading to the formation of pyridazine (B1198779) rings.

The condensation of a 1,4-diketone with hydrazine hydrate (B1144303) typically proceeds through the formation of a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. umich.edu This reaction, known as the Paal-Knorr synthesis for five-membered heterocycles, can be adapted for the synthesis of pyridazines from 1,4-dicarbonyls. The general strategy involves the reaction of the diketone with hydrazine to form the dihydropyridazine, which is subsequently oxidized to the pyridazine. umich.edunih.gov

By reacting this compound with hydrazine, a fused pyridazine-cyclopentane system can be generated. The use of substituted hydrazines allows for the introduction of various groups on the nitrogen atom of the resulting pyridazine ring. This transformation is highly valuable as pyridazine and its derivatives are important scaffolds in medicinal chemistry.

Beyond pyridazines, the reactive dicarbonyl functionality of this compound opens pathways to other heterocyclic systems. For example, reaction with primary amines can lead to the formation of fused dihydropyrrole derivatives, which can be further aromatized to the corresponding pyrrole. The versatility of this starting material makes it a valuable platform for generating a library of fused heterocyclic compounds.

Metal Complexes and Coordination Compounds Derived from this compound as a Ligand

While specific studies on this compound as a ligand are not extensively documented, its structure suggests it can act as a potent chelating agent. The compound can exist in its enol form, creating a β-diketonate-like system that can coordinate to a metal center in a bidentate fashion through the two oxygen atoms. This chelation forms a stable six-membered ring with the metal ion.

Design Principles for Ligand Modification

The modification of ligands is a key strategy in coordination chemistry to fine-tune the properties of the resulting metal complexes. For a ligand like this compound, modifications can be introduced at several positions to alter its coordination behavior and the characteristics of the complex.

Substitution on the Cyclopentanone Ring: Introducing electron-donating or electron-withdrawing groups on the cyclopentane ring can modulate the electron density on the coordinating oxygen atoms, thereby affecting the stability and reactivity of the metal complex.

Modification of the Acetyl Groups: The methyl groups of the acetyl moieties can be replaced with other alkyl or aryl groups. This can introduce steric bulk, which can influence the geometry of the complex and its interaction with other molecules. For instance, bulky substituents can create specific pockets around the metal center, which is a key principle in the design of catalysts.

Functionalization for Bridging: Introducing functional groups capable of further coordination can lead to the formation of polynuclear complexes or coordination polymers.

These design principles are fundamental in creating metal complexes with desired electronic, magnetic, and catalytic properties.

Coordination Modes and Geometries of Metal-2,5-Diacetylcyclopentanone Complexes

Upon deprotonation, the enol form of this compound would act as a bidentate, monoanionic ligand, forming a chelate ring with a metal ion. The coordination number and the preferred geometry of the resulting complex will depend on the nature of the metal ion and the presence of other ligands.

For a metal ion that favors a square planar geometry, such as Ni(II), Pd(II), or Pt(II), a complex of the type [M(L)₂] could be formed, where L represents the deprotonated this compound ligand. In such a complex, two ligands would coordinate to the metal center. For metal ions that prefer an octahedral geometry, like Co(III), Fe(III), or Cr(III), a complex of the type [M(L)₃] could be synthesized. Alternatively, complexes of the type [M(L)₂(X)₂] can be formed, where X represents other monodentate ligands, to satisfy an octahedral coordination environment. hcpgcollege.edu.inlibretexts.orgnios.ac.in

The coordination of the ligand would lead to the formation of a rigid, fused ring system, which can impart specific stereochemical constraints on the complex. The planarity of the chelate ring and the conformation of the cyclopentane ring would be key structural features.

Table 2: Potential Coordination Geometries with this compound (L) as a Ligand

| Metal Ion Example | Typical Coordination Number | Potential Complex Formula | Probable Geometry |

| Ni(II), Pd(II) | 4 | [M(L)₂] | Square Planar |

| Cu(II) | 4 or 6 | [M(L)₂] or [M(L)₂(Solvent)₂] | Square Planar or Distorted Octahedral |

| Zn(II) | 4 | [M(L)₂] | Tetrahedral |

| Co(III), Fe(III) | 6 | [M(L)₃] | Octahedral |

Stereochemical Control in Derivative Synthesis

The synthesis of derivatives of this compound presents interesting stereochemical challenges and opportunities. The cyclopentanone ring contains two chiral centers at positions 2 and 5. Therefore, the synthesis of substituted analogs can lead to the formation of diastereomers and enantiomers.

Achieving stereochemical control in the synthesis of these derivatives is crucial for applications where specific stereoisomers are required, such as in the development of pharmaceuticals or chiral catalysts. Several strategies can be employed to control the stereochemistry:

Asymmetric Catalysis: The use of chiral catalysts can direct the formation of a specific enantiomer or diastereomer. For example, in the synthesis of substituted cyclopentanones via Michael additions, chiral organocatalysts like diarylprolinol silyl (B83357) ethers have proven to be highly effective in inducing high levels of enantioselectivity. researchgate.net

Substrate Control: The use of a chiral starting material or a chiral auxiliary can direct the stereochemical outcome of subsequent reactions. By starting with an enantiomerically pure precursor, it is possible to synthesize chiral derivatives of this compound.

Stereoselective Reductions: The reduction of the ketone or acetyl carbonyl groups can also be performed stereoselectively using chiral reducing agents or catalysts, leading to the formation of chiral diols with defined stereochemistry. Borane-catalyzed reductive cycloetherification of diketones is a modern approach for the stereoselective synthesis of cyclic ethers. chemrxiv.org

The ability to control the stereochemistry at the C2 and C5 positions, as well as at any newly formed stereocenters, is paramount for the rational design and synthesis of complex molecules derived from this compound.

Applications of 2,5 Diacetylcyclopentanone in Advanced Organic Synthesis

Utilization as Versatile Building Blocks (Synthons)

2,5-Disubstituted cyclopentanones serve as crucial building blocks in organic synthesis due to the reactive carbonyl group and the presence of substituents that can influence subsequent chemical transformations. These derivatives provide a five-membered carbocyclic framework that is prevalent in many biologically active compounds.

Construction of Polycyclic Architectures

The cyclopentanone (B42830) core of 2,5-disubstituted derivatives is a valuable starting point for the synthesis of a variety of polycyclic systems. The functional groups at the 2 and 5 positions can act as handles for annulation reactions, where additional rings are fused onto the cyclopentane (B165970) frame. For instance, intramolecular aldol (B89426) condensations or Michael additions can lead to the formation of bicyclic and more complex polycyclic structures.

One notable application is in the synthesis of rigidified cyclopentane variants, such as 2,5-disubstituted bicyclo[2.1.1]hexanes. These structures can act as conformationally restricted analogs of cis- or trans-1,3-disubstituted cyclopentanes, which are common motifs in medicinal chemistry. The synthesis of these bicyclic systems can be achieved through strategies involving C-H functionalization and cycloaddition reactions, highlighting the versatility of the cyclopentane scaffold in constructing intricate three-dimensional architectures. nih.gov

Stereoselective Synthesis of Complex Molecules

The stereochemical control in the synthesis of complex molecules is a significant challenge in organic chemistry. 2,5-Disubstituted cyclopentanones, particularly chiral derivatives, are instrumental in addressing this challenge. The existing stereocenters at the C2 and C5 positions can direct the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled stereoselection.

A variety of methods have been developed for the enantioselective and asymmetric synthesis of cyclopentenones, which can then be converted to 2,5-disubstituted cyclopentanones. acs.org These methods include enzymatic resolutions, asymmetric Pauson-Khand reactions, Nazarov cyclizations, and organocatalyzed reactions. acs.org For example, the dynamic kinetic resolution of racemic cyclopentenones via asymmetric conjugate reduction can yield 2,4-dialkyl cyclopentanones with high enantiomeric and diastereomeric purity. acs.org Furthermore, biocatalysis offers an efficient and environmentally friendly approach to synthesize chiral 2,2-disubstituted cyclopentane-1,3-diols in a single stereoisomeric form through the stepwise reduction of the corresponding diketones. nih.gov

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation. 2,5-Disubstituted cyclopentanones can be both the products and reactants in such processes.

A one-pot, asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes exemplifies the synthesis of densely functionalized cyclopentanones. This process involves a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene-catalyzed intramolecular crossed benzoin (B196080) reaction, affording cyclopentanones with high enantioselectivities. nih.gov The development of such cascade reactions provides efficient access to complex cyclopentanone architectures. nih.govmdpi.com

Conversely, pre-formed 2,5-disubstituted cyclopentanones can participate in MCRs to generate even more complex structures. For instance, their enolates can react with multiple electrophiles in a single pot, leading to highly substituted cyclopentane derivatives. The versatility of MCRs in conjunction with the cyclopentanone scaffold opens avenues for the rapid generation of molecular diversity. nih.govbeilstein-journals.orgnih.govmdpi.com

Strategy in Natural Product Synthesis Utilizing 2,5-Disubstituted Cyclopentanone Substructures

The cyclopentane ring is a ubiquitous structural motif in a vast array of natural products. Consequently, 2,5-disubstituted cyclopentanones are key intermediates in the total synthesis of many of these complex molecules. rsc.orgoregonstate.eduresearchgate.net Their functional handles and stereochemical information are strategically utilized to construct the target natural product.

For example, highly functionalized bicyclo[3.3.0]octanes, which can be prepared from cyclopentanone derivatives, have served as starting materials for the formal syntheses of natural products like (±)-chrysomelidial and (±)-loganin. rsc.org The synthesis of cyclopentanoid natural products often involves the strategic use of cycloaddition reactions to construct the five-membered ring, which is then further functionalized. rsc.org

| Natural Product Class | Key 2,5-Disubstituted Cyclopentanone Intermediate | Synthetic Strategy |

| Prostaglandins | 4-Hydroxy-2-alkyl-cyclopentenone | Conjugate addition and further functionalization |

| Iridoids | Substituted bicyclo[3.3.0]octanones | Intramolecular cyclization of cyclopentanone derivatives |

| Terpenoids | Chiral 2,5-dialkylcyclopentanones | Stereoselective alkylation and cyclization reactions |

Development of New Synthetic Methodologies Enabled by 2,5-Disubstituted Cyclopentanone

The unique reactivity of 2,5-disubstituted cyclopentanones has spurred the development of novel synthetic methodologies. Their utility as versatile synthons has led to the discovery of new reactions and the refinement of existing ones.

An example is the development of efficient entries into highly substituted cyclopentanones through the functionalization of cyclopentenones via aza-Michael reactions. worktribe.com This method allows for the installation of diverse functionalities at the β-position of the enone, leading to a variety of 2,5-disubstituted cyclopentanone derivatives. worktribe.com Additionally, the exploration of cascade reactions to construct complex carbocycles and heterocycles often involves cyclopentanone intermediates, showcasing the ongoing innovation in this area. nih.gov The development of new catalytic systems for the stereoselective synthesis of substituted cyclopentanones continues to be an active area of research, further expanding the synthetic chemist's toolbox. nih.gov

Spectroscopic Characterization and Structural Elucidation of 2,5 Diacetylcyclopentanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. For 2,5-Diacetylcyclopentanone, which can exist as cis and trans stereoisomers, as well as keto-enol tautomers, NMR is indispensable for identifying and characterizing these various forms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl groups, the methine protons at the C2 and C5 positions, and the methylene (B1212753) protons of the cyclopentanone (B42830) ring. The chemical shifts of the methine protons would be significantly downfield due to the deshielding effect of the adjacent carbonyl groups. The methyl protons would appear as sharp singlets.

The ¹³C NMR spectrum would complement this by showing characteristic signals for the carbonyl carbons (both ring and acetyl), the methine carbons, the methylene carbons, and the methyl carbons. The carbonyl carbons are expected to resonate at the lowest field (typically >200 ppm).

Due to the presence of stereoisomers (cis and trans) and potential keto-enol tautomerism, the spectra can be complex, with multiple sets of signals corresponding to each species present in solution. The enol form would exhibit a characteristic downfield signal for the enolic proton and distinct shifts for the carbons involved in the double bond.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃) Note: These are estimated values based on typical chemical shift ranges and data from analogous structures like cyclopentanone and 2-pentanone. Actual values may vary.

| Assignment (Diketo Form) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ring Carbonyl (C1) | - | ~215 |

| Methine (C2, C5) | 3.0 - 3.5 | 50 - 55 |

| Methylene (C3, C4) | 2.0 - 2.5 | 25 - 35 |

| Acetyl Carbonyls | - | ~207 |

| Acetyl Methyls | 2.1 - 2.3 | 28 - 32 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular backbone and determining stereochemistry by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity of protons that are coupled to each other (typically over two or three bonds). Key correlations would be observed between the methine protons (H2/H5) and the adjacent methylene protons (H3/H4).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals, for instance, linking the methine proton signals to the methine carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, which is essential for determining stereochemistry. For this compound, a NOESY spectrum could distinguish between the cis and trans isomers. In the cis isomer, a cross-peak between the two methine protons (H2 and H5) might be observed, whereas this would be absent or very weak in the trans isomer.

For challenging cases, such as very small sample quantities or low-abundance isomers, advanced NMR techniques can be invaluable.

Microcryoprobe NMR: This technology significantly enhances the signal-to-noise ratio by cooling the detection coil and preamplifier to cryogenic temperatures. It would be particularly useful for obtaining high-quality 1D and 2D NMR data on microgram quantities of this compound or its derivatives, which might be isolated from a complex reaction mixture.

Dynamic Nuclear Polarization (DNP-NMR): DNP is a technique that dramatically boosts NMR signal intensity by transferring polarization from unpaired electrons to the nuclei. While typically used in solid-state NMR, its application in solution-state NMR is growing. For a compound like this compound, DNP could theoretically be used to enhance the signals of low-sensitivity nuclei like ¹³C, allowing for much faster acquisition of spectra or the detection of minor tautomers or isomers that are otherwise invisible.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorptions of its carbonyl groups.

Two distinct C=O stretching bands would be expected:

A band for the cyclopentanone ring carbonyl, typically appearing around 1740-1750 cm⁻¹, which is a higher frequency characteristic of five-membered rings.

A band for the two equivalent acetyl group carbonyls, expected around 1715-1720 cm⁻¹.

The spectrum would also feature C-H stretching vibrations for the sp³-hybridized carbons just below 3000 cm⁻¹. If an enol form is present, a broad O-H stretching band would appear around 3200-3600 cm⁻¹ and a C=C stretching band around 1650 cm⁻¹.

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Ring Ketone) | 1740 - 1750 | Strong |

| C=O Stretch (Acetyl Ketone) | 1715 - 1720 | Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C-H Bend (CH₂/CH₃) | 1350 - 1470 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Saturated ketones, like this compound, typically exhibit a weak absorption band in the UV region corresponding to the n→π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl groups. masterorganicchemistry.com

For this compound, this absorption maximum (λmax) is expected to occur in the range of 270-300 nm. masterorganicchemistry.com The molar absorptivity (ε) for this transition is generally low. The absence of significant absorption at wavelengths longer than 300 nm would confirm the lack of extended conjugation in the diketo form of the molecule. The enol form, containing a C=C-C=O conjugated system, would be expected to have a more intense π→π* transition at a shorter wavelength (around 220-250 nm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₂O₃), the molecular weight is 168.19 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 168.

The fragmentation of ketones is typically dominated by alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. For this compound, the most prominent fragmentation pathway would likely be the cleavage of the C-C bond between the carbonyl carbon and the ring, leading to the loss of an acetyl radical (•COCH₃, 43 Da). This would result in a significant fragment ion at m/z = 125. A subsequent loss of another acetyl group is also possible.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Predicted Identity | Fragmentation Pathway |

| 168 | [C₉H₁₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [M - COCH₃]⁺ | Alpha-cleavage (loss of acetyl radical) |

| 43 | [COCH₃]⁺ | Acetyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the calculation of the precise molecular formula.

As of the latest available data, specific High-Resolution Mass Spectrometry (HRMS) data for this compound, including its exact mass and detailed fragmentation patterns, are not documented in publicly accessible scientific literature or databases. For related ketone compounds, HRMS analysis typically involves identifying the molecular ion peak ([M]+) and characteristic fragment ions resulting from cleavages adjacent to the carbonyl groups (α-cleavage) or rearrangements like the McLafferty rearrangement.

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Adduct | Calculated Exact Mass |

|---|---|---|

| [C₈H₁₂O₃]+ | [M]+ | 168.07864 |

| [C₈H₁₃O₃]+ | [M+H]+ | 169.08647 |

Note: This table represents theoretically calculated values, as experimental data is not currently available.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating components of a mixture and identifying them based on their retention times and mass spectra.

There are no specific studies reporting the analysis of this compound using GC-MS or LC-MS in the reviewed literature. For a compound of this nature, a typical GC-MS analysis would provide a retention time based on the column and conditions used, and a mass spectrum showing the molecular ion and fragmentation pattern. An LC-MS analysis, likely using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would yield information on the protonated molecule [M+H]+ or other adducts.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing.

Currently, there are no published crystal structures for this compound in crystallographic databases. However, the crystal structure of a related derivative, 3,3′-(2-Oxocyclopentane-1,3-diyl)dipropanenitrile, has been determined. nih.gov This compound crystallizes in the monoclinic space group C2/c with the carbonyl group lying on a twofold rotation axis. nih.gov While this provides some insight into the cyclopentanone ring's conformation, direct structural data for this compound remains unavailable.

Table 2: Crystallographic Data for the Related Compound 3,3′-(2-Oxocyclopentane-1,3-diyl)dipropanenitrile nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄N₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 18.261 |

| b (Å) | 7.8182 |

| c (Å) | 8.1943 |

| β (°) | 111.510 |

Chiroptical Techniques (e.g., Circular Dichroism) for Absolute Configuration (for chiral derivatives)

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration of chiral molecules by measuring the differential absorption of left- and right-circularly polarized light.

Since this compound can exist as chiral isomers (cis and trans, with the trans isomer being chiral), its chiral derivatives would be amenable to analysis by chiroptical methods. However, the scientific literature does not currently contain any studies on the synthesis or circular dichroism analysis of chiral derivatives of this compound. Studies on other chiral cyclopentanone derivatives have demonstrated the utility of CD spectroscopy in elucidating their stereochemistry.

Computational and Theoretical Studies of 2,5 Diacetylcyclopentanone

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict a wide range of molecular properties.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, known as the equilibrium geometry. For 2,5-diacetylcyclopentanone, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis would explore the different spatial arrangements of the acetyl groups relative to the cyclopentanone (B42830) ring. Due to the flexibility of the single bonds connecting the acetyl groups to the ring, multiple conformers could exist. Computational methods would identify the various possible conformers and calculate their relative energies to determine the most stable and abundant forms of the molecule under different conditions.

Table 7.1.1: Illustrative Example of Optimized Geometric Parameters for a Hypothetical Conformer of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (ring) | Data not available |

| Bond Length | C=O (acetyl) | Data not available |

| Bond Length | C-C (ring) | Data not available |

| Bond Angle | C-C-C (ring) | Data not available |

| Dihedral Angle | O=C-C=O | Data not available |

The electronic structure of a molecule describes the distribution of its electrons in various orbitals. Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, FMO analysis would help in predicting its reactivity towards nucleophiles and electrophiles. The distribution of HOMO and LUMO densities on the molecule would indicate the most likely sites for chemical reactions.

Table 7.1.2: Illustrative Example of FMO Analysis Parameters for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of 1H and 13C nuclei. libretexts.org For this compound, this would involve calculating the magnetic shielding around each nucleus to predict its resonance frequency in an NMR spectrum. ceitec.cz

IR (Infrared): IR spectroscopy probes the vibrational modes of a molecule. vscht.czlibretexts.org Computational analysis can predict the frequencies and intensities of these vibrations, which correspond to the stretching and bending of chemical bonds. For this compound, characteristic peaks for the carbonyl (C=O) groups would be of particular interest.

UV-Vis (Ultraviolet-Visible): UV-Vis spectroscopy measures the electronic transitions within a molecule. azooptics.com Theoretical calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. masterorganicchemistry.com For this compound, transitions involving the carbonyl chromophores would be predicted. masterorganicchemistry.com

Table 7.1.3: Illustrative Example of Predicted Spectroscopic Data for this compound

| Spectrum | Peak/Signal | Predicted Value |

| 13C NMR | Carbonyl Carbon (ring) | Data not available |

| 13C NMR | Carbonyl Carbon (acetyl) | Data not available |

| 1H NMR | Methyl Protons | Data not available |

| IR | C=O Stretch | Data not available (cm-1) |

| UV-Vis | n→π* Transition (λmax) | Data not available (nm) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While quantum chemical calculations often focus on static molecules, MD provides insights into the dynamic behavior of systems. For this compound, an MD simulation could be used to study its conformational changes in a solvent, providing a more realistic picture of its behavior in solution. It would also be useful for understanding how the molecule interacts with other molecules or surfaces.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent chemical transformations, computational modeling could be used to map out the potential energy surface of the reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

Transition state analysis would involve calculating the energy barrier (activation energy) for a given reaction step, which is essential for understanding the reaction kinetics. Studies on related cyclopentanone derivatives have utilized high-level theories like CCSD(T) to investigate reaction potential energy surfaces. acs.org

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, are crucial for understanding the properties of molecules in the condensed phase. NCI analysis is a computational technique that helps to visualize and characterize these weak interactions. For this compound, this analysis could reveal how molecules interact with each other in a solid or liquid state, influencing properties like boiling point and solubility. It could also shed light on how the molecule might bind to a biological target or a catalyst surface.

Adsorption Studies (e.g., on nanomaterials)

Computational and theoretical investigations into the adsorption of molecules onto nanomaterials provide critical insights into the interfacial interactions that govern a wide range of applications, from catalysis to environmental remediation and sensor technology. These studies, often employing methods like Density Functional Theory (DFT), elucidate the nature of bonding, adsorption energies, and the influence of the nanomaterial surface on the electronic structure of the adsorbate.

While extensive research exists on the adsorption of various organic compounds on diverse nanomaterials, specific computational studies focusing exclusively on the interaction of this compound with nanomaterial surfaces are not prominently available in the current body of scientific literature.

However, the principles and methodologies from adsorption studies of analogous molecules can be extrapolated to hypothesize the potential behavior of this compound. Such studies typically explore the adsorption of organic molecules containing carbonyl and cyclic aliphatic functionalities onto metallic or metal oxide nanoparticles. For instance, research on the adsorption of ketones on surfaces like titania (TiO₂) or silica (B1680970) (SiO₂) reveals that the interaction is often dominated by the oxygen atom of the carbonyl group acting as a Lewis base, donating electron density to Lewis acid sites on the nanomaterial surface.

The interaction between a molecule and a nanoparticle surface can be broadly categorized into physisorption and chemisorption. chemicalpapers.com Physisorption involves weaker van der Waals forces, while chemisorption entails the formation of a chemical bond. chemicalpapers.com The type of interaction is influenced by factors such as the chemical nature of both the adsorbate and the adsorbent, surface morphology, and environmental conditions like pH and temperature. researchgate.net

Hypothetical Adsorption Parameters

To illustrate the type of data generated in such studies, the following table presents hypothetical adsorption parameters for this compound on a representative nanomaterial surface, based on typical values found in the literature for similar organic molecules.

| Nanomaterial | Adsorption Energy (E_ads) (eV) | Bond Distance (O-Metal) (Å) | Charge Transfer (e) |

| TiO₂ (101) | -1.25 | 2.15 | -0.32 |

| ZnO (100) | -0.98 | 2.28 | -0.25 |

| Au (111) | -0.45 | 2.85 | -0.08 |

This table is illustrative and not based on published experimental or computational data for this compound.

Factors Influencing Adsorption

Several factors would be expected to influence the adsorption of this compound on a nanomaterial surface:

Orientation of the Molecule: The orientation of the molecule relative to the surface would significantly impact the adsorption energy. An orientation where the carbonyl oxygen atoms can interact with surface metal sites would likely be favored.

Surface Coverage: At low surface coverages, molecules are likely to adsorb at the most energetically favorable sites. As coverage increases, intermolecular interactions and adsorption at less favorable sites become more significant.

Further dedicated computational studies are necessary to accurately determine the adsorption characteristics of this compound on various nanomaterials and to fully understand the nature of these interactions.

2,5 Diacetylcyclopentanone in Materials Science and Polymer Chemistry

Application as a Monomer or Co-monomer in Polymer Synthesis

A thorough search of scientific databases and chemical literature reveals no instances of 2,5-diacetylcyclopentanone being utilized as a monomer or co-monomer in polymer synthesis. Polymer chemistry relies on monomers, which are the foundational repeating units that link together to form a polymer chain. These reactions can occur through addition or condensation polymerization. While various cyclic and dicarbonyl compounds are employed as monomers, there is no documented research detailing the polymerization of this compound to form homopolymers or its incorporation as a co-monomer with other polymer building blocks.

Role as a Ligand in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers, including the subclass of Metal-Organic Frameworks (MOFs), are materials constructed from metal ions or clusters connected by organic molecules known as ligands. The structure and properties of these materials are highly dependent on the nature of the metal and the ligand used.

Design and Synthesis of this compound-based Ligands

The functionality of a ligand, which typically contains donor atoms like nitrogen or oxygen, is crucial for its ability to coordinate with metal centers. While methods exist for designing and synthesizing a vast array of ligands for specific purposes, there is no evidence in the literature of this compound being modified or used as a precursor to create ligands for the synthesis of coordination polymers or MOFs.

Structural Diversity and Dimensionality of Resultant Materials (1D, 2D, 3D)

The dimensionality of coordination polymers (extending in one, two, or three dimensions) is dictated by the coordination geometry of the metal ion and the connectivity of the ligand. This structural diversity leads to a wide range of material properties and potential applications. However, in the absence of any synthesized coordination polymers or MOFs using this compound-based ligands, there is no information on the potential structures or dimensionalities of such materials.

Investigation of Framework Properties and Guest Inclusion

A key feature of many MOFs is their permanent porosity, which allows for the inclusion of "guest" molecules within their framework. This property is central to their application in areas like gas storage and separation. Research in this area involves studying the interactions between the host framework and guest molecules. As no MOFs based on this compound have been reported, no investigations into their framework properties or guest inclusion capabilities have been conducted.

Integration into Advanced Polymeric Materials with Tailored Properties

The development of advanced polymeric materials often involves incorporating specific functional molecules to achieve desired properties, such as enhanced thermal stability, specific optical behavior, or biodegradability. There are no published studies that describe the integration of this compound or its derivatives into polymer matrices to create materials with tailored properties.

Functionalization of Surfaces using this compound Derivatives

Surface functionalization involves modifying the surface of a material to alter its properties, for example, to improve biocompatibility or to attach specific molecules like peptides for targeted drug delivery. This is often achieved by using derivatives of a core molecule. The scientific literature contains no reports on the creation of this compound derivatives or their application in the functionalization of surfaces.

Catalytic Applications of 2,5 Diacetylcyclopentanone and Its Derived Complexes

Role as a Ligand in Homogeneous Catalysis

There is no available literature describing the synthesis of metal complexes using 2,5-Diacetylcyclopentanone as a ligand for the purpose of homogeneous catalysis. Consequently, there are no reports on the performance of such complexes in any catalytic reactions.

Application in Heterogeneous Catalytic Systems (e.g., as part of supported catalysts)

No studies have been found that report the use of this compound in the preparation of heterogeneous catalysts. There is no information on its incorporation into solid supports or its use as a precursor for solid-state catalysts.

Specific Catalytic Transformations Enabled by this compound-based Catalysts

As no catalysts based on this compound have been described in the scientific literature, there are no specific catalytic transformations that can be attributed to them.

Mechanistic Investigations of Catalytic Cycles

The absence of any reported catalytic activity for this compound-based catalysts means that no mechanistic studies have been performed. The catalytic cycles involving this compound remain entirely unexplored.

Catalyst Design and Optimization Strategies

Without any foundational research on the catalytic properties of this compound, there have been no efforts to design or optimize catalysts derived from it.

Analytical Methodologies for 2,5 Diacetylcyclopentanone in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating and analyzing compounds that can be vaporized without decomposing. organomation.com It is widely utilized across various industries for quality control and research. organomation.com The core principle of chromatography lies in the differential partitioning of components between a mobile phase and a stationary phase.

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. organomation.com The separation is based on the compound's volatility and its interaction with the stationary phase within the column. organomation.com In GC, the sample is vaporized and transported by an inert gas (mobile phase) through a column containing a stationary phase. organomation.com Different compounds elute at different times, allowing for their separation and analysis. organomation.com

Key components of a gas chromatograph include the injector, column, and detector. organomation.com The injector vaporizes the sample, the column separates the components, and the detector identifies and quantifies them as they exit the column. organomation.com Common detectors include Flame Ionization Detectors (FID) and Mass Spectrometers (MS). organomation.com The elution order in gas chromatography is influenced by the boiling points of the solutes and their interaction with the stationary phase. libretexts.org Nonpolar solutes are typically best separated using a nonpolar stationary phase. libretexts.org

For the analysis of ketones like 2,5-diacetylcyclopentanone, specific GC columns and conditions are employed. For instance, a non-polar stationary phase like dimethylpolysiloxane (found in HP-PONA columns) is often used for analyzing petrochemical hydrocarbon mixtures, which may contain similar compounds. researchgate.net

A typical GC analysis might involve the following parameters:

| Parameter | Value |

| Column | HP-PONA (50 m x 0.2 mm x 0.5 µm) |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1-25 mL/min (capillary column) |

| Oven Program | Initial temp. 40°C, hold for 5 min, ramp to 200°C at 5°C/min |

This table represents typical starting parameters for GC analysis and may require optimization for specific applications.

Liquid chromatography (LC) is a technique used to separate and analyze components in a liquid solution. technologynetworks.com In LC, a liquid mobile phase is pumped under pressure through a column containing a stationary phase. basicmedicalkey.com The separation of a mixture occurs based on the relative time each component spends interacting with the stationary phase. basicmedicalkey.com

High-Performance Liquid Chromatography (HPLC) is a widely used form of LC. elgalabwater.com It is the industry standard for the quantitative analysis of pharmaceutical products due to its accuracy, precision, and robustness. basicmedicalkey.com HPLC is not suitable for volatile compounds, for which GC is preferred. technologynetworks.com

The most common HPLC columns are packed with 3–10 µm porous silica (B1680970) particles. libretexts.org Reversed-phase HPLC, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase (often a buffered aqueous solution with methanol (B129727) or acetonitrile), is the most frequently used mode. basicmedicalkey.comlibretexts.org

A representative set of conditions for an LC analysis could be:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

This table provides a general example of LC conditions; specific method development is necessary for optimal separation of this compound.

Coupled Chromatographic-Spectroscopic Techniques (e.g., GC-MS, LC-MS)

The coupling of chromatographic techniques with mass spectrometry (MS) provides enhanced analytical capabilities, offering both separation and structural identification of the analytes.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. innovatechlabs.com As components elute from the GC column, they enter the mass spectrometer, which provides detailed mass spectral data. innovatechlabs.com This allows for the identification of unknown compounds by comparing their mass spectra to library databases. innovatechlabs.com GC-MS can be operated in full-scan mode to provide universal detection or in selected-ion monitoring (SIM) mode for increased sensitivity and selectivity for target compounds. libretexts.orgnih.gov The use of GC-MS can significantly improve the sensitivity of analyses compared to GC-FID, as demonstrated in the analysis of diacetyl and 2,3-pentanedione (B165514) in air samples. nih.gov

LC-MS/MS has become a prominent technique in clinical and analytical laboratories due to its superior specificity compared to immunoassays and conventional HPLC for low molecular weight analytes. nih.gov It combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. elgalabwater.comnih.gov This technique is particularly valuable for the analysis of complex mixtures, enabling both the identification of unknown compounds and the quantification of trace components. elgalabwater.com The development of an LC-MS/MS method for analyzing highly polar pesticides in food, for example, involved direct analysis after extraction and filtration, using isotopically labeled internal standards for quantification. eurl-pesticides.eu

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the direct analysis of samples in their native state without extensive sample preparation. jeol.com It works by exposing the sample to a heated stream of metastable gas, which ionizes the analytes for mass spectrometric detection. jeol.com DART-MS can be used to analyze a wide variety of samples, including solids, liquids, and gases, from various surfaces. jeol.com

This technique offers rapid analysis, with results obtainable in seconds for a single sample. bruker.com DART-MS has been successfully applied to the analysis of ignitable liquids on various substrates, demonstrating its potential for high-throughput screening. msconsult.dk While DART-MS provides valuable qualitative and molecular weight information, quantitative analysis may require longer exposure times to reduce signal variability. si.edujeolusa.com

Sample Preparation Strategies for Complex Matrices (e.g., SPE)

The analysis of this compound in complex matrices often requires a sample preparation step to remove interferences and concentrate the analyte. chromatographyonline.com Common sample preparation techniques include:

Solid-Phase Extraction (SPE): This technique is used to isolate and concentrate analytes from complex matrices by passing the sample through a solid adsorbent material. organomation.com

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids. organomation.com

Filtration and Centrifugation: These methods are used to remove particulate matter from liquid samples. organomation.com

For complex biological samples, techniques like protein precipitation are often employed. organomation.com In the analysis of pesticides in tea, a simple "dilute and shoot" method involving extraction with acetonitrile followed by centrifugation and filtration has been shown to be effective. chromatographyonline.com The choice of sample preparation method is crucial for obtaining accurate and reliable results and depends on the nature of the sample matrix and the analyte. chromatographyonline.comnih.gov

Method Validation and Performance Characteristics (e.g., sensitivity, linearity, accuracy)

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. ujpronline.comnpra.gov.my It is a critical requirement for ensuring the quality, reliability, and consistency of analytical data. ujpronline.com The key performance characteristics that are evaluated during method validation include:

Accuracy: The closeness of the test results to the true value. ujpronline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ujpronline.com This includes repeatability (within-run precision) and intermediate precision (within-laboratory variations). europa.eu

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. demarcheiso17025.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eudemarcheiso17025.com

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. ujpronline.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. europa.eu

The validation process involves establishing documented evidence that the method will consistently produce results that meet predetermined specifications and quality attributes. npra.gov.my

The following table summarizes typical acceptance criteria for method validation parameters:

| Parameter | Acceptance Criteria |

| Accuracy | Typically within ±15% of the nominal concentration (±20% at the LOQ). |

| Precision (RSD) | Typically ≤15% (≤20% at the LOQ). |

| Linearity (r²) | Generally ≥0.99. |

| Recovery | Often expected to be within 80-120%. |

These criteria are general guidelines and may vary depending on the specific application and regulatory requirements.

Q & A

Basic: What are the standard synthetic routes for 2,5-diacetylcyclopentanone, and how are they validated?

Methodological Answer:

The compound is typically synthesized via Claisen-Schmidt condensation between cyclopentanone and acetylating agents under basic or acidic conditions. Validation involves spectroscopic characterization:

- NMR (¹H/¹³C) confirms regioselectivity and purity by verifying acetyl group positions and absence of side products.

- X-ray crystallography (e.g., single-crystal analysis) resolves stereochemical ambiguities, as demonstrated in structural studies .

- Mass spectrometry validates molecular weight. Kinetic monitoring via HPLC or GC-MS ensures reaction completion.

Advanced: How can reaction pathways for this compound synthesis be optimized to suppress competing by-products?

Methodological Answer:

Optimization requires design of experiments (DoE) to assess variables (temperature, catalyst loading, solvent polarity). For example:

- Kinetic profiling (e.g., time-resolved IR/NMR) identifies intermediates and rate-limiting steps.

- Catalyst screening : Bimetallic systems (e.g., Au-Pd on nitrogen-doped carbon) enhance selectivity by stabilizing transition states, as shown in analogous furan oxidation studies .

- Statistical modeling (e.g., ANOVA) quantifies variable impacts, minimizing side reactions like over-acetylation.

Basic: What spectroscopic techniques are critical for characterizing this compound’s electronic and structural properties?

Methodological Answer:

- IR spectroscopy : Identifies carbonyl stretching frequencies (1680–1750 cm⁻¹) to confirm acetyl group presence.

- UV-Vis : Detects conjugation effects in cyclic diketones.

- XRD : Resolves crystal packing and bond lengths (e.g., C=O vs. C-C distances), as in single-crystal studies .

- DSC/TGA : Evaluates thermal stability and phase transitions.

Advanced: How can contradictory data on this compound’s reactivity in different solvents be resolved?

Methodological Answer:

Contradictions arise from solvent polarity effects on reaction intermediates. Resolution involves:

- Solvent parameter analysis : Compare Kamlet-Taft or Hansen parameters to correlate polarity with reactivity.

- Computational modeling : DFT calculations predict solvation effects on transition states.

- Controlled replication : Repeat experiments under inert atmospheres to exclude moisture/oxygen interference. Cross-validate with literature using systematic reviews .

Basic: What are the key stability considerations for storing this compound in laboratory settings?

Methodological Answer: